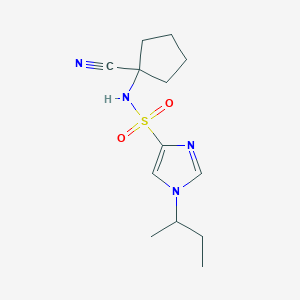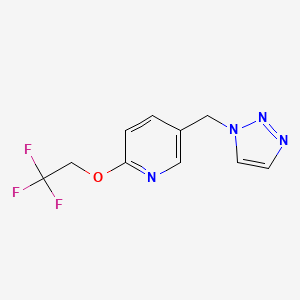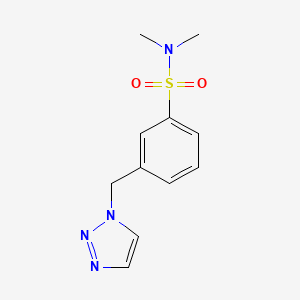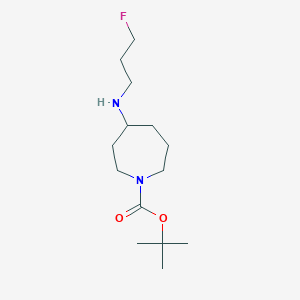
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole-sulfonamide compounds, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various cellular processes such as smooth muscle relaxation, platelet aggregation, and gene expression. By activating sGC, this compound 41-2272 increases the production of cGMP, leading to vasodilation and inhibition of cancer cell growth.
Biochemical and physiological effects:
This compound 41-2272 has been found to exhibit various biochemical and physiological effects. It has been shown to decrease blood pressure by relaxing smooth muscle cells in blood vessels. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound 41-2272 has been found to have anti-inflammatory effects and has been shown to reduce oxidative stress.
实验室实验的优点和局限性
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has several advantages for lab experiments. It is a highly potent and specific activator of sGC, making it a valuable tool for studying the role of cGMP in various cellular processes. However, there are also some limitations to using this compound 41-2272 in lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272. One area of interest is its potential therapeutic applications in cardiovascular diseases such as hypertension and heart failure. Another area of research is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to understand the molecular mechanisms underlying its anti-inflammatory and anti-oxidative effects. Overall, this compound 41-2272 has significant potential as a therapeutic agent and warrants further investigation.
合成方法
The synthesis of 1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 involves the reaction of 1-cyanocyclopentylamine with 1-butan-2-yl imidazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the pure compound.
科学研究应用
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular diseases, pulmonary hypertension, and cancer. It has been found to exhibit vasodilatory effects and has been shown to relax smooth muscle cells in blood vessels, leading to a decrease in blood pressure. This compound 41-2272 has also been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
属性
IUPAC Name |
1-butan-2-yl-N-(1-cyanocyclopentyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-3-11(2)17-8-12(15-10-17)20(18,19)16-13(9-14)6-4-5-7-13/h8,10-11,16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNRUNDIOPQQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(N=C1)S(=O)(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,4-dimethyl-2-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3-oxazole-5-carboxamide](/img/structure/B7632728.png)
![Ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632735.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)

![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)


![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)
![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)
![3-Amino-3-cyclopropyl-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632824.png)